6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine
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Overview
Description
6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a cyclobutylmethoxy group attached to the sixth position of the imidazo[1,2-b]pyridazine core. The imidazo[1,2-b]pyridazine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine typically involves the following steps:
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Formation of the Imidazo[1,2-b]pyridazine Core: : The imidazo[1,2-b]pyridazine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
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Introduction of the Cyclobutylmethoxy Group: : The cyclobutylmethoxy group can be introduced through an alkylation reaction. This involves the reaction of the imidazo[1,2-b]pyridazine core with a cyclobutylmethanol derivative in the presence of a suitable base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions where the cyclobutylmethoxy group can be replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum
Properties
IUPAC Name |
6-(cyclobutylmethoxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9(3-1)8-15-11-5-4-10-12-6-7-14(10)13-11/h4-7,9H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINXJDMZBPOJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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